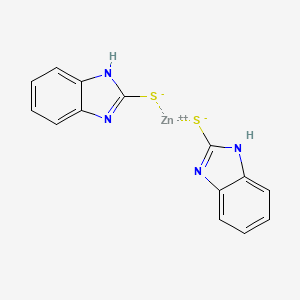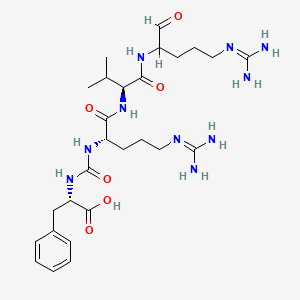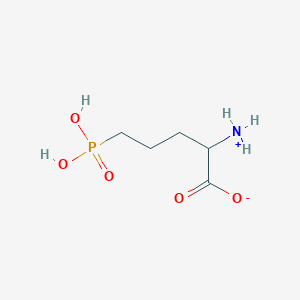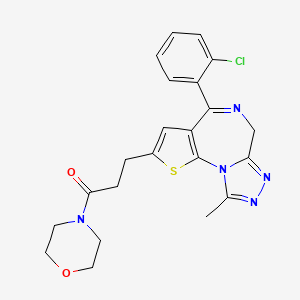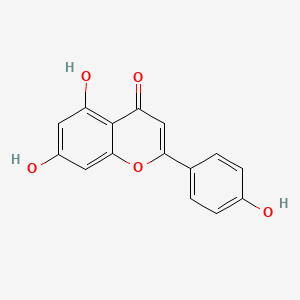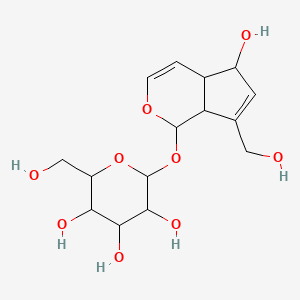
Aucubina
Descripción general
Descripción
La aucubina es un glucósido iridoide de origen natural que se encuentra en diversas especies de plantas, entre ellas Aucuba japonica, Eucommia ulmoides y varias especies de Plantago . Es conocida por sus diversas actividades biológicas y se ha utilizado en la medicina tradicional por sus propiedades terapéuticas .
Aplicaciones Científicas De Investigación
La aucubina tiene una amplia gama de aplicaciones de investigación científica debido a sus diversas actividades biológicas :
Química: Utilizada como un marcador quimiotaxonómico para la familia Plantaginaceae.
Biología: Estudiada por su papel en los mecanismos de defensa de las plantas contra los herbívoros.
Medicina: Presenta propiedades antiinflamatorias, antioxidantes, antidiabéticas, antimicrobianas, anticancerígenas y hepatoprotectoras.
Industria: Posible uso en el desarrollo de nuevos productos farmacéuticos y como insecticida natural.
Mecanismo De Acción
La aucubina ejerce sus efectos a través de diversos objetivos y vías moleculares :
Antiinflamatorio: Inhibe la vía HMGB1/TLR-4/NF-κB, reduciendo la producción de citocinas inflamatorias como TNF-α e IL-1β.
Antioxidante: Promueve la activación de enzimas antioxidantes y reduce el estrés oxidativo.
Neuroprotector: Activa la mitofagia y reduce la neuroinflamación.
Angiogénesis: Promueve la angiogénesis mediada por el receptor 2 del factor de crecimiento endotelial vascular (VEGFR2) y reduce la resorción ósea.
Análisis Bioquímico
Biochemical Properties
Aucubin interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of activities, including anti-inflammatory, antioxidant, anxiolytic and antidepressant, antidiabetic, antifibrotic, antimicrobial, anticancer, antihyperlipidemic, gastroprotective, cardioprotective, hepatoprotective, retinoprotective, neuroprotective, osteoprotective, and renoprotective .
Cellular Effects
Aucubin has been shown to have significant effects on various types of cells and cellular processes. It has been found to alleviate oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury . It also has been observed to elevate autophagy levels and inhibit apoptosis, thereby conferring neuronal protection .
Molecular Mechanism
Aucubin exerts its effects at the molecular level through various mechanisms. It enhances the translocation of Nrf2 into the nucleus, activates antioxidant enzymes, suppresses excessive generation of reactive oxygen species (ROS), and reduces cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, aucubin has been observed to have temporal effects. For instance, in a study on traumatic brain injury, aucubin was administered at various time points after injury, and its effects were observed over time .
Dosage Effects in Animal Models
The effects of aucubin vary with different dosages in animal models. For instance, in a study on traumatic brain injury, different concentrations of aucubin were used, and it was found that aucubin markedly attenuated brain edema, histological damages, and improved neurological and cognitive deficits .
Metabolic Pathways
It is known that aucubin can be deglycosylated into its aglycone, aucubigenin .
Transport and Distribution
It is known that aucubin is unstable and can be deglycosylated into its aglycone, aucubigenin .
Subcellular Localization
It is known that aucubin can interact with various biomolecules and exert its effects at the molecular level .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La aucubina se puede aislar de fuentes vegetales utilizando diversas técnicas cromatográficas. El proceso de extracción normalmente implica el uso de disolventes como el metanol o el etanol, seguido de la purificación mediante cromatografía en columna . La fase estacionaria que se utiliza con frecuencia es C-18, y la fase móvil es una solución de agua-metanol realizada en gradientes .
Métodos de Producción Industrial: La producción industrial de this compound implica la extracción a gran escala de materiales vegetales. El proceso incluye el secado del material vegetal, la molienda hasta obtener un polvo fino y la posterior extracción de this compound utilizando disolventes. El extracto se purifica luego mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para obtener this compound pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: La aucubina se somete a diversas reacciones químicas, entre ellas la hidrólisis, la oxidación y la glicosilación .
Reactivos y Condiciones Comunes:
Hidrólisis: La this compound puede hidrolizarse a su forma aglicona, aucubigenina, utilizando condiciones ácidas o enzimáticas.
Oxidación: La escisión oxidativa en el enlace C7-C8 puede producir secoiridoides.
Glicosilación: Los pasos finales en la biosíntesis de iridoides, incluida la this compound, a menudo implican O-glicosilación.
Productos Principales:
Aucubigenina: Formada mediante la hidrólisis de la this compound.
Secoiridoides: Producidos mediante escisión oxidativa.
Comparación Con Compuestos Similares
La aucubina es única entre los glucósidos iridoides debido a sus actividades biológicas y su estructura química específicas . Los compuestos similares incluyen:
Propiedades
IUPAC Name |
2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWJHRPNHPHBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
356 mg/mL at 20 °C | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
479-98-1 | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to aucubin's neuroprotective effects?
A1: Aucubin exhibits neuroprotective effects by attenuating oxidative stress and promoting the expression of neurotrophic factors like brain-derived neurotrophic factor and insulin-like growth factor-I. [, ]
Q2: How does aucubin impact inflammation in the context of osteoarthritis?
A2: Aucubin demonstrates anti-inflammatory effects in osteoarthritis by inhibiting chondrocyte apoptosis and reducing the production of reactive oxygen species (ROS). [, ]
Q3: What signaling pathway is implicated in aucubin's protective effect against cardiac remodeling after myocardial infarction?
A3: Aucubin protects against cardiac remodeling post-myocardial infarction through the activation of the neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway, which attenuates ROS production and inhibits the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway. []
Q4: How does aucubin interact with the TLR4/NF-κB pathway in the context of cerebral ischemia and reperfusion injury?
A4: Aucubin exhibits neuroprotective effects against cerebral ischemia and reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) inflammatory signaling pathway, thus reducing neuroinflammation. []
Q5: What role does autophagy play in aucubin's alleviation of methotrexate-induced enteritis?
A5: Aucubin has been shown to alleviate methotrexate-induced enteritis by inducing autophagy, a cellular process involved in degrading and recycling cellular components. []
Q6: What is the molecular formula and weight of aucubin?
A6: Aucubin has a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol. []
Q7: How does pH affect the stability of aucubin in aqueous solutions?
A7: Aucubin is most stable in alkaline conditions (pH ~10) and degrades rapidly in highly acidic environments. []
Q8: What is the impact of ionic strength on aucubin degradation?
A8: Higher ionic strength accelerates aucubin degradation in acidic solutions (pH 4.01). []
Q9: How do metal ions influence aucubin stability?
A9: The presence of metal ions, particularly Cu2+ and Fe3+, accelerates aucubin degradation at pH 7.16. Conversely, Zn2+ slows down the degradation process. []
Q10: What analytical techniques are commonly employed to determine aucubin content in plant materials?
A10: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used to determine aucubin content in plant materials. [, ]
Q11: How is liquid chromatography-mass spectrometry (LC-MS) utilized in aucubin research?
A11: LC-MS is used for both the analysis of aucubin in plant extracts and for confirming the identity of isolated aucubin. []
Q12: What spectroscopic techniques are helpful in characterizing aucubin?
A12: Fourier-transform infrared spectroscopy (FT-IR) is used to identify functional groups in isolated aucubin. []
Q13: Has the pharmacokinetic profile of aucubin been studied in animal models?
A13: Yes, a pharmacokinetic study of aucubin has been conducted in Sprague-Dawley rats after oral administration, providing insights into its absorption, distribution, metabolism, and excretion. []
Q14: What in vitro models have been used to study the neuroprotective effects of aucubin?
A14: The neuroprotective effects of aucubin have been investigated in vitro using PC12 cells subjected to hydrogen peroxide-induced apoptosis and primary cultured retinal cells exposed to oxidative stress. [, ]
Q15: What animal models have been employed to assess the therapeutic potential of aucubin in osteoarthritis?
A15: The destabilization of the medial meniscus (DMM) mouse model has been utilized to evaluate the effects of aucubin on osteoarthritis progression. []
Q16: Has aucubin shown efficacy in ameliorating the effects of passive smoking in preclinical studies?
A16: Yes, aucubin administration has demonstrated positive effects in a rat model of passive smoking-induced osteoporosis, improving bone mineral density and other parameters. []
Q17: What are the findings from preclinical studies investigating aucubin's role in wound healing?
A17: Aucubin has shown promising results in promoting wound healing in both normal and hyperglycemic rat models, indicating its potential as a therapeutic agent for diabetic wound healing. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



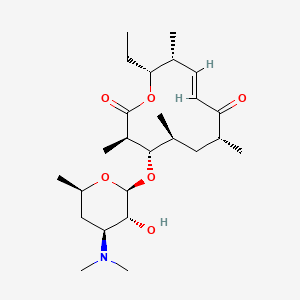
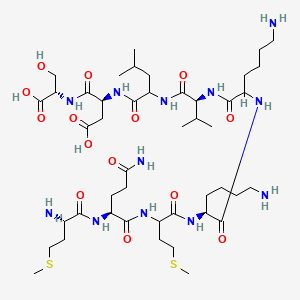
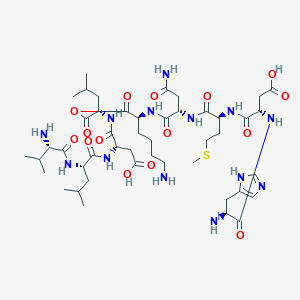
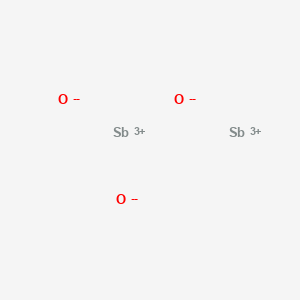

![disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate](/img/structure/B1666056.png)
